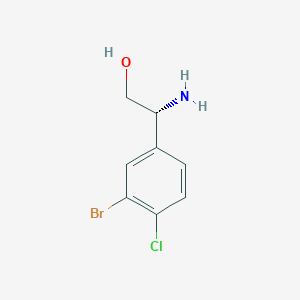
(R)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-OL is a chiral compound with significant interest in various fields of scientific research This compound is characterized by the presence of both amino and hydroxyl functional groups, along with bromine and chlorine substituents on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate bromochlorophenyl derivative.
Amination: The bromochlorophenyl derivative undergoes amination to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
®-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the aromatic ring or halogen substituents.
Substitution: Nucleophilic substitution reactions involving the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dehalogenated or hydrogenated product.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
®-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-OL has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of ®-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-OL involves its interaction with specific molecular targets. These interactions can include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Involvement: Participating in biochemical pathways that lead to specific cellular responses.
類似化合物との比較
Similar Compounds
- ®-1-(3-Bromo-4-chlorophenyl)ethan-1-ol
- 1-(2-Bromo-4-chlorophenyl)ethanone
- 1-(3-Bromophenyl)ethanone
Uniqueness
®-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-OL is unique due to the presence of both amino and hydroxyl groups, which provide distinct reactivity and potential for diverse applications. Its chiral nature also adds to its uniqueness, making it valuable for studying stereochemical effects in various reactions and applications.
This detailed article provides a comprehensive overview of ®-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-OL, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C8H9BrClNO |
|---|---|
分子量 |
250.52 g/mol |
IUPAC名 |
(2R)-2-amino-2-(3-bromo-4-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrClNO/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChIキー |
JSIJIJDMBWBMKV-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@H](CO)N)Br)Cl |
正規SMILES |
C1=CC(=C(C=C1C(CO)N)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


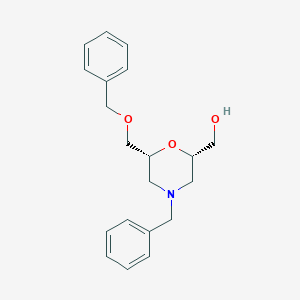
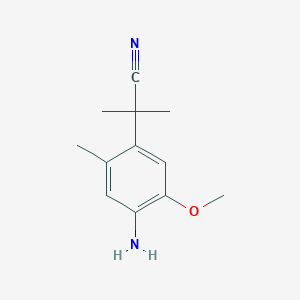
![2-(2-methylbut-3-yn-2-yl)-6-(5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione](/img/structure/B13036290.png)
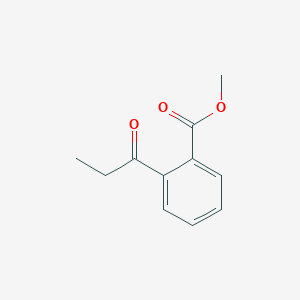


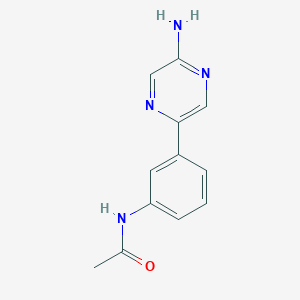
![Tert-butyl 3-(trifluoromethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B13036323.png)
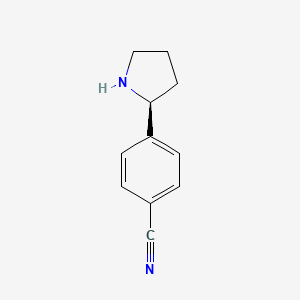

![1,4-Di([2,2'-bipyridin]-4-yl)benzene](/img/structure/B13036341.png)
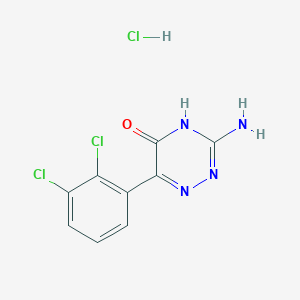

![4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate](/img/structure/B13036371.png)
